[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone is an organic sulfur compound with the molecular formula C8H11NO2S. It is characterized by the presence of sulfur, nitrogen, and oxygen atoms, and typically appears as a white or pale yellow crystalline solid . This compound is relatively stable at room temperature but may become unstable under high temperature and humid conditions .
Vorbereitungsmethoden
The synthesis of [(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone generally involves a series of organic reactions, including sulfonation and azo coupling reactions . One common synthetic route involves the reaction of 4-methoxyaniline with dimethyl sulfoxide and a suitable oxidizing agent under controlled conditions . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for higher yields and purity .
Analyse Chemischer Reaktionen
[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as iron(III) chloride or iodine . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone has several applications in scientific research:
Wirkmechanismus
The mechanism by which [(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfoxide: This compound has a similar structure but contains a sulfoxide group instead of a sulfanone group.
[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfone: This compound contains a sulfone group and exhibits different chemical reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13NO2S |
---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
(4-methoxyphenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NO2S/c1-12-9-6-4-8(5-7-9)10-13(2,3)11/h4-7H,1-3H3 |
InChI-Schlüssel |
HSDMGJPHJHJPKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=S(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.